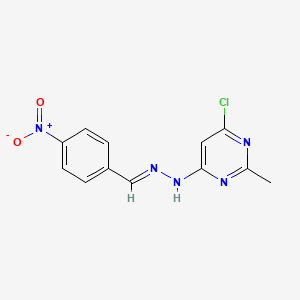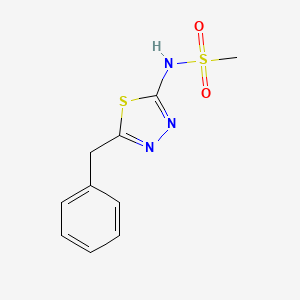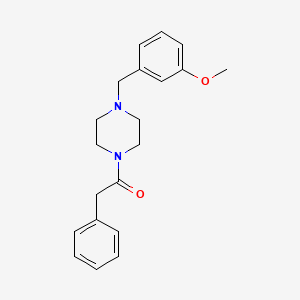
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide, also known as DDEB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide is primarily based on its ability to inhibit PARP activity. PARP is an enzyme that is involved in DNA repair and cell survival. When DNA is damaged, PARP is activated and catalyzes the formation of poly(ADP-ribose) chains on DNA. This process recruits DNA repair proteins to the site of damage and facilitates DNA repair. However, excessive activation of PARP can lead to depletion of cellular energy and cell death. 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide inhibits PARP activity by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains.
Biochemical and Physiological Effects
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity. 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been reported to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has several advantages as a tool for scientific research. It is a potent inhibitor of PARP activity and has been shown to be effective in inhibiting the growth of cancer cells. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been used as a probe to study the binding properties of PARP inhibitors and to develop new PARP inhibitors with improved efficacy. However, there are also some limitations associated with the use of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide in lab experiments. It has been reported to have low solubility in water, which can limit its bioavailability and effectiveness. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been shown to be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy or radiation therapy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases or autoimmune disorders. Moreover, there is a need to develop more potent and selective PARP inhibitors based on the structure of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide.
Conclusion
In conclusion, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. It is a potent inhibitor of PARP activity and has been shown to be effective in inhibiting the growth of cancer cells. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been used as a probe to study the binding properties of PARP inhibitors and to develop new PARP inhibitors with improved efficacy. However, there are also some limitations associated with its use in lab experiments, such as low solubility and toxicity to normal cells. There are several future directions for the research on 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide, including investigating its efficacy in combination with other anticancer agents and exploring its potential as a therapeutic agent for other diseases.
合成方法
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with ethyl 4-chlorobenzoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 3,5-dichlorobenzoyl chloride. The synthesis method of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide is well-established and has been reported in several scientific literature.
科学研究应用
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has also been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been used as a probe to study the binding properties of PARP inhibitors and to develop new PARP inhibitors with improved efficacy.
属性
IUPAC Name |
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-4-22-16-13(18)8-12(9-14(16)19)17(21)20-15-6-5-10(2)7-11(15)3/h5-9H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDDUNSCXFZGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

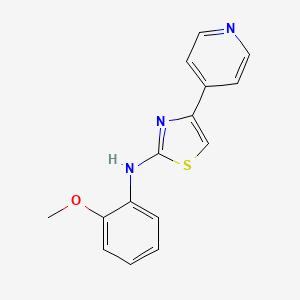
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)


![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
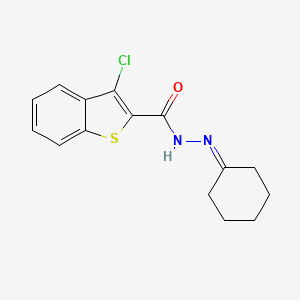
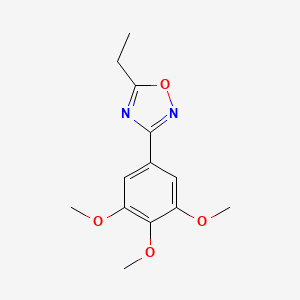
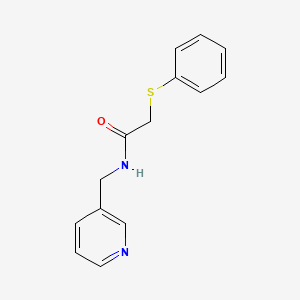
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
